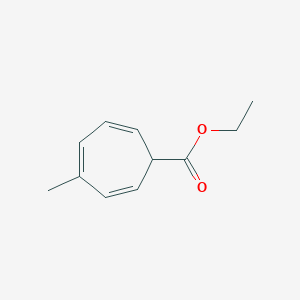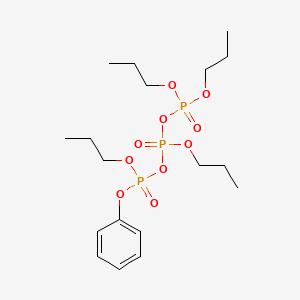
Phenyl tetrapropyl triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl tetrapropyl triphosphate is an organophosphorus compound characterized by the presence of a phenyl group attached to a tetrapropyl triphosphate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of phenyl tetrapropyl triphosphate typically involves the reaction of phosphorus oxychloride with phenol and propyl alcohol under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product. The general reaction scheme can be represented as follows: [ \text{POCl}_3 + \text{C}_6\text{H}_5\text{OH} + \text{C}_3\text{H}_7\text{OH} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include additional purification steps such as distillation and crystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Phenyl tetrapropyl triphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: The phenyl and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents facilitate substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphates depending on the reagents used.
Aplicaciones Científicas De Investigación
Phenyl tetrapropyl triphosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized as a flame retardant and plasticizer in polymer production.
Mecanismo De Acción
Phenyl tetrapropyl triphosphate can be compared with other organophosphorus compounds such as triphenyl phosphate and triphenylphosphine. While all these compounds contain phosphorus and phenyl groups, this compound is unique due to its tetrapropyl substitution, which imparts distinct chemical properties and reactivity.
Comparación Con Compuestos Similares
Triphenyl phosphate: Used as a flame retardant and plasticizer.
Triphenylphosphine: Commonly used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Propiedades
Número CAS |
75348-28-6 |
|---|---|
Fórmula molecular |
C18H33O10P3 |
Peso molecular |
502.4 g/mol |
Nombre IUPAC |
dipropoxyphosphoryl [phenoxy(propoxy)phosphoryl] propyl phosphate |
InChI |
InChI=1S/C18H33O10P3/c1-5-14-22-29(19,23-15-6-2)27-31(21,25-17-8-4)28-30(20,24-16-7-3)26-18-12-10-9-11-13-18/h9-13H,5-8,14-17H2,1-4H3 |
Clave InChI |
WVZITCXGFJEBEW-UHFFFAOYSA-N |
SMILES canónico |
CCCOP(=O)(OCCC)OP(=O)(OCCC)OP(=O)(OCCC)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


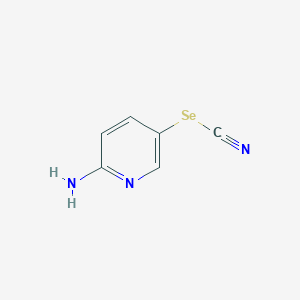
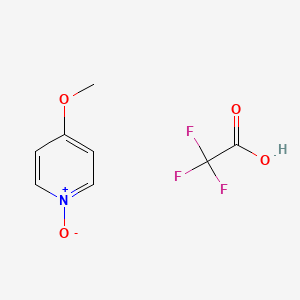
![Magnesium, [(1Z)-1-(trimethylsilyl)-1-hexenyl]bromo-](/img/structure/B14441629.png)
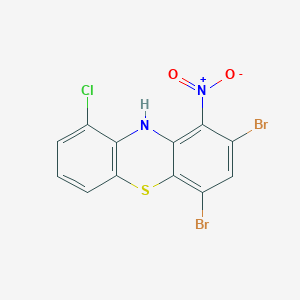
![Benzene, 1-[2-(methylthio)ethoxy]-4-nitro-](/img/structure/B14441633.png)
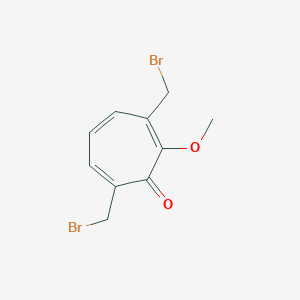

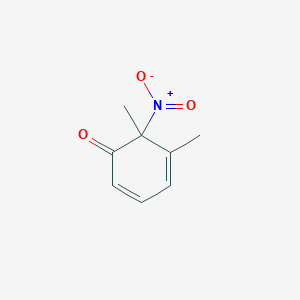
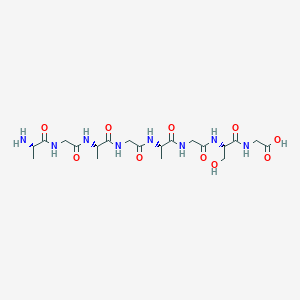
![6,11-Dihydro-5h-naphtho[2,1-a]carbazole](/img/structure/B14441658.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-N-methyl-L-phenylalanine](/img/structure/B14441665.png)

